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Compound of Interest

3-(Cyclopropylethynyl)benzoic
Compound Name:

acid
CAS No.: 878742-31-5
Cat. No.: B1429883

Get Quote

Executive Summary

3-(Cyclopropylethynyl)benzoic acid is a non-commodity research chemical. Unlike its
commercially ubiquitous isomer 2-(cyclopropylethynyl)benzoic acid (CAS 1313028-09-9) or the
analog 3-cyclopropylbenzoic acid (CAS 1129-06-2), the 3-alkynyl variant typically resides in the
"Make-on-Demand" or Custom Synthesis category.

 Commercial Status: Low Availability / Custom Order.

e Primary Application: Building block for mGIuR5 antagonists (e.g., MPEP/MTEP analogues)
and kinase inhibitors requiring a rigid ethynyl linker.

e Recommendation: For quantities <1g, request a custom quote from specialized catalog
houses (e.g., Enamine, Combi-Blocks). For >5g, in-house synthesis via Sonogashira
coupling is the most cost-effective and time-efficient strategy.

Chemical Profile & Significance[1][2][3]
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This compound features a meta-substituted benzoic acid motif linked to a cyclopropyl group via
an ethynyl spacer. This rigid linker restricts conformational freedom, often improving potency
and metabolic stability in drug candidates compared to flexible alkyl chains.

Property Specification

Compound Name 3-(Cyclopropylethynyl)benzoic acid
Chemical Formula C12H1002

Molecular Weight 186.21 g/mol

Predicted LogP ~3.2 (Lipophilic)

pKa (Acid) ~4.1 (Benzoic acid moiety)

Internal alkyne (sp-hybridized carbon) linking
Key Structural Feature ]
aryl and cyclopropyl rings.

2-(Cyclopropylethynyl)benzoic acid (CAS

Closest Commercial Analog
1313028-09-9)

Commercial Landscape Analysis
Supply Chain Assessment

Direct "off-the-shelf" stock is rare. Most listings for this specific isomer are virtual inventories.
Researchers must validate stock before ordering.

o Tier 1 Suppliers (Stock Likely): None identified for immediate dispatch.

o Tier 2 Suppliers (Custom Synthesis/Lead Time 4-6 weeks): Enamine, WuXi AppTec, Combi-
Blocks, PharmBlock.

o Cost Estimate: Custom synthesis quotes typically range from $1,500 - $3,000 USD for the
first gram due to setup costs.

Procurement Decision Logic

Use the following logic to determine your sourcing strategy:
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Need 3-(Cyclopropylethynyl)benzoic acid

Check Tier 1 Catalogs
(Sigma, Combi-Blocks)

Request Custom Synthesis Quote Perform In-House Synthesis
(Lead time: 4-6 wks) (Protocol Below)

Click to download full resolution via product page

Figure 1: Decision matrix for procuring non-commaodity intermediates.

Synthesis & Manufacturing Routes

Since commercial availability is limited, the Sonogashira Cross-Coupling is the industry-
standard route for generating this compound. The protocol below is optimized for reliability and
scalability.
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Retrosynthetic Analysis

The target bond is the

bond between the alkyne and the aromatic ring.

» Disconnection: Aryl-Alkyne.

» Building Blocks: 3-lodobenzoic acid ester + Cyclopropylacetylene.

Validated Synthesis Protocol

Route: Methyl ester protection

Sonogashira Coupling
Saponification.

Step 1: Esterification (Optional but Recommended)

Direct coupling with the free acid can poison copper catalysts. Converting to the methyl ester
improves yield.

o Reagents: 3-lodobenzoic acid, MeOH, H2SOa4 (cat).

e Conditions: Reflux, 4h. Quantitative yield.

Step 2: Sonogashira Coupling

e Reagents:

o Methyl 3-iodobenzoate (1.0 equiv)

[e]

Cyclopropylacetylene (1.2 equiv) [CAS: 6746-94-7]

o

Pd(PPhs)2Cl2 (2-5 mol%)

[¢]

Cul (1-3 mol%)

[¢]

Triethylamine (EtsN) or Diethylamine (DEA) as solvent/base.
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» Conditions: Degassed, inert atmosphere (Ar/Nz2), RT to 40°C, 4-12h.

Step 3: Hydrolysis (Saponification)
e Reagents: LIOH or NaOH (2.0 equiv), THF/H20 (1:1).

e Conditions: RT, 2h. Acidify with 1M HCI to precipitate product.

Experimental Workflow Diagram

3-lodobenzoic Acid Step 1: | [ Methyl
(CAS 618-51-9) MeOH, H2504, Reflux | | (cAS618917)
Step 2: Sonogashira Coupling § Step 3: Hydrolysis 3-(Cyclopropylethyny)benzoic aci
[ PA(PPN3)2C12, Cul, EGN, THE || Methyl 3-(cyclopropylethynylbenzoate LiOH, THF/H20, then HCI (Target)

/" Cyclopropylacetylene
‘. (CAS6746-947) -

Click to download full resolution via product page
Figure 2: Three-step synthetic pathway from commodity starting materials.

Quality Control & Specifications

When evaluating a custom batch or your own synthesis, adhere to these specifications to
ensure suitability for biological assays.

Test Acceptance Criteria Method

Appearance White to off-white solid Visual

HPLC (C18, ACN/Water +

Purity > 95.0% (Area %) 0.1% TFA)
Identity Consistent with structure 1H-NMR (DMSO-de)
Residual Solvent < 0.5% total volatiles GC-HS or *H-NMR
Palladium Content < 20 ppm (Critical for biology) ICP-MS

Key Impurity:
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e Glaser Coupling Product: Bis(cyclopropyl)butadiyne. Formed if oxygen enters the
Sonogashira reaction. Detectable by LC-MS (dimer mass).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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